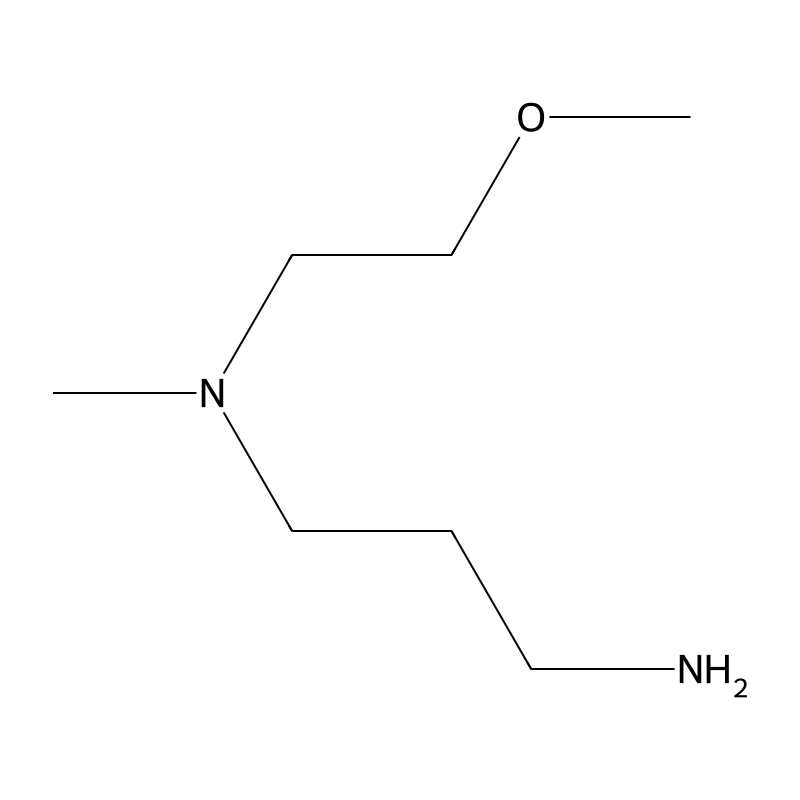(3-Aminopropyl)(2-methoxyethyl)methylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Aminopropyl)(2-methoxyethyl)methylamine is an organic compound with the molecular formula and a molecular weight of 146.23 g/mol. It is classified under the category of amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The compound features a propyl chain and a methoxyethyl group, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis .
- Alkylation Reactions: The nitrogen atom can undergo alkylation, reacting with alkyl halides to form more complex amines.
- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
- Condensation Reactions: The compound can react with carbonyl compounds (like aldehydes or ketones) to form imines or amines through condensation reactions.
These reactions highlight its versatility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
- Neurotransmitter Modulation: Compounds with amino groups often interact with neurotransmitter systems, potentially influencing mood and cognition.
- Antimicrobial Properties: Some amines exhibit antibacterial or antifungal activity, suggesting that (3-aminopropyl)(2-methoxyethyl)methylamine may also possess similar properties.
Further studies would be necessary to elucidate its specific biological effects.
Synthesis of (3-aminopropyl)(2-methoxyethyl)methylamine typically involves:
- Amine Synthesis: Starting from 2-methoxyethylamine and 1-bromopropane or another suitable alkyl halide, the reaction can be facilitated using a base such as sodium hydride or potassium carbonate.
- Reduction Reactions: If starting from a higher oxidation state compound, reduction processes may be employed.
- Direct Amination: Using appropriate reagents for direct amination of alcohols or other functional groups.
These methods allow for the efficient production of the compound in laboratory settings .
(3-Aminopropyl)(2-methoxyethyl)methylamine has potential applications in various fields:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly in creating compounds that target neurological pathways.
- Agriculture: Possible use as a pesticide or herbicide formulation component due to its potential biological activity.
- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.
Its unique structure allows for diverse applications across multiple industries.
Several compounds share structural similarities with (3-aminopropyl)(2-methoxyethyl)methylamine. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| (2-Methoxyethyl)methylamine | C4H11NO | 89.136 g/mol | Simpler structure; primarily used as a solvent |
| N,N-Bis(3-aminopropyl)methylamine | C7H19N3 | 145.23 g/mol | Contains two propyl groups; higher basicity |
| 2-((3-Aminopropyl)methylamino)ethanol | C6H16N2O | 132.21 g/mol | Contains an additional hydroxyl group |
| N-(2-Methoxyethyl)-N-methylpropane-1,3-diamine | C7H18N2O | 146.23 g/mol | Similar structure but different nitrogen bonding |
Uniqueness
(3-Aminopropyl)(2-methoxyethyl)methylamine stands out due to its combination of a longer propyl chain and a methoxy group, which may enhance its solubility and reactivity compared to simpler amines. Its specific structural features may provide unique interactions within biological systems that warrant further investigation.








